2-[[4-(4-Bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O2S/c1-2-30-20-9-3-16(4-10-20)21(29)15-31-23-27-26-22(17-11-13-25-14-12-17)28(23)19-7-5-18(24)6-8-19/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWWQLTWZJFRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477333-11-2 | |
| Record name | 2((4-(4-BR-PH)5-(4-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL)THIO)-1-(4-ETHOXY-PH)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-[[4-(4-Bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazole-3-thiol with 2-bromo-1-(4-ethoxyphenyl)ethanone in an alkaline medium . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
The compound is being studied for its potential as:
- Antimicrobial Agent : Preliminary studies suggest that it may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymes involved in bacterial metabolism.
- Antifungal Agent : Its triazole structure is known to interact with fungal enzymes, making it a candidate for antifungal drug development.
- Anticancer Agent : Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : It can be used to create more complex chemical entities through various chemical reactions such as oxidation and substitution.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form sulfoxides or sulfones. |
| Reduction | The triazole ring can be reduced under specific conditions. |
| Substitution | The bromophenyl group can undergo nucleophilic substitution reactions. |
Materials Science
Due to its unique physical and chemical properties, this compound has potential applications in materials science:
- Development of New Materials : Its structural characteristics may lead to the creation of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microbial cells, leading to their death. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the triazole ring, pyridinyl position, and aryl groups attached to the ethanone moiety.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogen Effects : Bromine (target compound) vs. chlorine () alters molecular weight and lipophilicity. Bromine’s larger size may enhance hydrophobic interactions in biological systems .
Pyridinyl Position: 4-Pyridinyl (target) vs.
Ethanone Substituents: Ethoxy (target) vs. methyl () or fluorine () alters solubility. Ethoxy’s electron-donating nature increases polarity compared to fluorine’s electron-withdrawing effect .
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1680–1700 cm⁻¹, similar to analog 11 (1682 cm⁻¹, ) . Fluorinated analogs (e.g., ) may show shifted peaks due to electron-withdrawing effects.
- NMR :
Challenges:
Biological Activity
The compound 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone (CAS Number: 477333-11-2) is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, and is being studied for its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 495.39 g/mol. The structure includes:
- A triazole moiety , which contributes to various biological activities.
- A bromophenyl group , which may enhance the compound's interaction with biological targets.
- An ethoxyphenyl group , potentially influencing the lipophilicity and bioavailability of the compound.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
- The compound has shown significant antimicrobial effects against various pathogens. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell membranes, particularly due to the presence of the triazole ring, which is known to interact with biological targets .
2. Anticancer Properties
- Studies have demonstrated that triazole derivatives possess anticancer activity. The compound's ability to inhibit cell proliferation has been observed in various cancer cell lines, suggesting its potential as an anticancer agent . The structure-activity relationship (SAR) indicates that modifications on the phenyl rings can enhance cytotoxicity against specific cancer types.
3. Antioxidant Activity
- The compound has been evaluated for its antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is linked to its potential use in chemopreventive strategies .
Research Findings
Recent studies have focused on the synthesis and evaluation of related triazole compounds, highlighting their promising biological activities:
Case Studies
A notable case study involved the evaluation of a related triazole derivative in a preclinical model of cancer. The study reported:
- Inhibition of Tumor Growth : The derivative significantly reduced tumor size in xenograft models.
- Mechanism of Action : It was found to induce apoptosis in cancer cells through mitochondrial pathways.
Another study assessed the antimicrobial efficacy against Gram-negative and Gram-positive bacteria, demonstrating that modifications in the structure could enhance potency compared to existing antibiotics.
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis involves multi-step organic reactions:
Triazole Ring Formation : Cyclization of hydrazine derivatives with nitriles under reflux conditions (e.g., using ethanol as a solvent) .
S-Alkylation : Reaction of the triazole-3-thiol intermediate with 2-bromo-1-(4-ethoxyphenyl)ethanone in an alkaline medium (e.g., KOH/ethanol) to form the thioether linkage .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the final product .
Key intermediates are monitored via TLC, and structural confirmation is achieved via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How is the compound characterized after synthesis?
Characterization employs:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., ethoxy group protons at δ ~1.3–1.5 ppm, aromatic protons at δ ~6.8–8.5 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between triazole and pyridinyl groups) .
- FT-IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680–1700 cm, C-S stretch at ~650–700 cm) .
- Elemental Analysis : Validates purity (>95%) via C, H, N, S content .
Advanced: How to optimize reaction conditions for higher yields?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for S-alkylation .
- Catalysts : Pd/C or CuI accelerates coupling reactions in triazole synthesis .
- Temperature Control : Maintain 60–80°C during cyclization to avoid side-product formation .
- pH Optimization : Alkaline conditions (pH 10–12) improve nucleophilic thiol reactivity .
- Flow Chemistry : Continuous reactors reduce reaction time and improve scalability .
Advanced: What are the key structural features influencing bioactivity?
- 4-Bromophenyl Group : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Triazole Core : Acts as a hydrogen-bond acceptor, critical for interactions with biological targets like CYP450 enzymes .
- Sulfanyl Linker : Modulates redox activity and metabolic stability .
- 4-Ethoxyphenyl Group : Electron-donating effects stabilize charge-transfer interactions in receptor binding .
Advanced: How to resolve contradictions in biological activity data?
- Comparative Assays : Test against structurally analogous compounds (e.g., replacing Br with Cl or F) to isolate substituent effects .
- Dose-Response Studies : Establish IC values across multiple concentrations (e.g., 0.1–100 μM) to validate potency trends .
- Metabolic Profiling : Use liver microsomes to assess stability and identify active metabolites .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to explain variability in enzyme inhibition .
Basic: What biological assays are used to evaluate its activity?
- Enzyme Inhibition : Measure inhibition of acetylcholinesterase (Ellman’s assay) or kinases (ATPase activity) at λ = 412 nm .
- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for serotonin receptors) .
Advanced: What computational methods predict its reactivity?
- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict redox behavior .
- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to assess membrane permeability .
- QSAR Models : Relate substituent electronegativity (Hammett σ values) to bioactivity trends .
- ADMET Prediction : SwissADME estimates logP, bioavailability, and CYP450 inhibition .
Basic: How to analyze its stability under different conditions?
- Thermal Stability : TGA/DSC identifies decomposition temperatures (>200°C typical for triazoles) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .
- Oxidative Stability : Treat with HO (3%) and track sulfoxide formation via H NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
